molecular formula C28H26O11 B071455 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol CAS No. 186605-76-5

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol

Cat. No.: B071455
CAS No.: 186605-76-5
M. Wt: 538.5 g/mol
InChI Key: USUINPRIDFWVMZ-UHFFFAOYSA-N
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Description

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol is an organic compound with the molecular formula C28H26O11 and a molecular weight of 538.51 g/mol . This compound is characterized by its complex structure, which includes multiple methoxycarbonyl and phenoxymethyl groups attached to a central phenol ring. It is typically found as a white to almost white powder or crystal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,5-dihydroxybenzyl alcohol with dimethyl 5-bromoisophthalate in the presence of a base such as potassium carbonate. This reaction forms the intermediate compound, which is then further reacted with 3,5-dihydroxybenzyl alcohol under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is typically purified using recrystallization or chromatography techniques to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxycarbonyl groups can participate in hydrophobic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol is unique due to its multiple methoxycarbonyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUINPRIDFWVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456019
Record name 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186605-76-5
Record name 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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